N-cyclopentyl-4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-Cyclopentyl-4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a difluoromethyl group, a cyclopentyl ring, and a pyrazole moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-Cyclopentyl-4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, introduction of the difluoromethyl group, and subsequent coupling reactions. The final step involves coupling the pyrazole derivative with a cyclopentylamine derivative under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow microreactor systems for key steps, such as nitration or difluoromethylation, to improve reaction efficiency and scalability . Additionally, the use of environmentally benign reagents and solvents is often prioritized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N~3~-Cyclopentyl-4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N~3~-Cyclopentyl-4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N3-Cyclopentyl-4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets . Additionally, the pyrazole moiety may play a crucial role in the compound’s biological activity by interacting with key amino acid residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds share a similar pyrazole core and difluoromethyl group but differ in their substituents.
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: This compound also contains a difluoromethyl group and is used in the synthesis of herbicides.
Uniqueness
N~3~-Cyclopentyl-4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl ring and the difluoromethyl group enhances its stability and binding affinity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H22F2N6O2 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[3-(cyclopentylcarbamoyl)-1-ethylpyrazol-4-yl]-1-(difluoromethyl)-5-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H22F2N6O2/c1-3-24-9-13(14(23-24)16(27)20-11-6-4-5-7-11)21-15(26)12-8-10(2)25(22-12)17(18)19/h8-9,11,17H,3-7H2,1-2H3,(H,20,27)(H,21,26) |
InChI Key |
XBXUYTZLDQMVNH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2CCCC2)NC(=O)C3=NN(C(=C3)C)C(F)F |
Origin of Product |
United States |
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